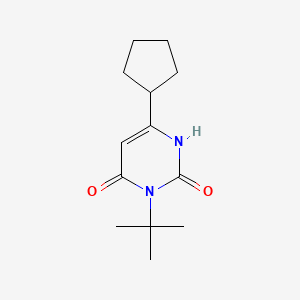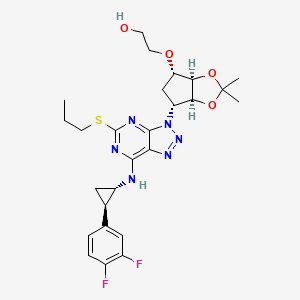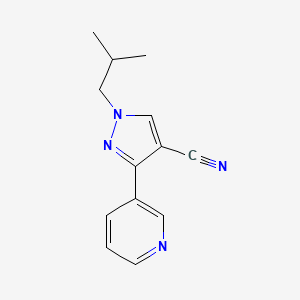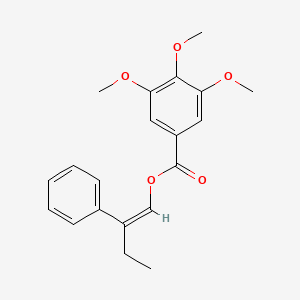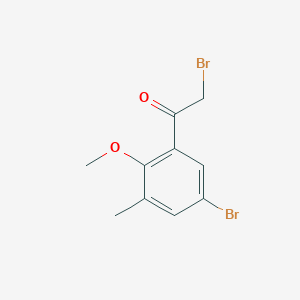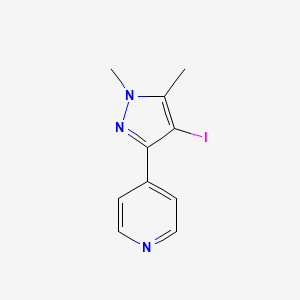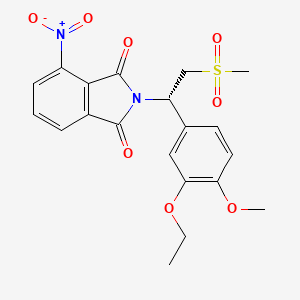
Desmethyl Narazaciclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Narazaciclib is a derivative of Narazaciclib, a novel multi-kinase inhibitor. Narazaciclib is known for its potent activity against cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. This compound retains many of these properties, making it a promising compound in the field of oncology, particularly in the treatment of acute myeloid leukemia and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Narazaciclib typically involves the demethylation of Narazaciclib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Narazaciclib undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
Desmethyl Narazaciclib has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, including acute myeloid leukemia and breast cancer.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Desmethyl Narazaciclib exerts its effects by inhibiting multiple kinases, including cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells. The compound also affects various signaling pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor with similar mechanisms of action.
Abemaciclib: Known for its high specificity towards cyclin-dependent kinase 4 and 6.
Ribociclib: Shares similar kinase inhibitory profiles but differs in its pharmacokinetic properties .
Uniqueness: Desmethyl Narazaciclib is unique due to its multi-targeted kinase inhibition, which provides a broader spectrum of activity compared to other similar compounds. This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .
Properties
Molecular Formula |
C23H25N7O |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
8-cyclopentyl-7-oxo-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C23H25N7O/c24-14-16-13-17-15-26-23(28-21(17)30(22(16)31)20-3-1-2-4-20)27-18-5-7-19(8-6-18)29-11-9-25-10-12-29/h5-8,13,15,20,25H,1-4,9-12H2,(H,26,27,28) |
InChI Key |
KBPPTUDYXRJMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=NC(=NC=C3C=C(C2=O)C#N)NC4=CC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


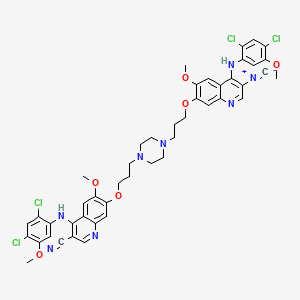
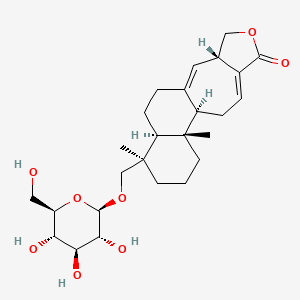
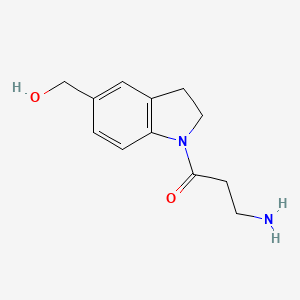
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)


